2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclopropyl]bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group and a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method includes the [2+2] cycloaddition of cyclopropyl derivatives with bicyclo[2.2.1]heptane derivatives under photochemical conditions . This reaction is often catalyzed by a photocatalyst and requires UV light to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, aldehydes, and different functionalized bicycloheptane derivatives .
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group but lacking the bicycloheptane framework.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a cyclopropyl group and a bicycloheptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-7-10(3-4-10)11(13)6-8-1-2-9(11)5-8/h8-9,13H,1-7,12H2 |
InChI Key |
QEOKYEDAVLGWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C3(CC3)CN)O |
Origin of Product |
United States |
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